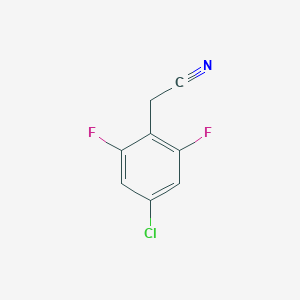

4-Chloro-2,6-difluorophenylacetonitrile

Description

BenchChem offers high-quality 4-Chloro-2,6-difluorophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-difluorophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-chloro-2,6-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQBMSUBGQQICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378562 | |

| Record name | 2-(4-chloro-2,6-difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537033-53-7 | |

| Record name | 2-(4-chloro-2,6-difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Chloro-2,6-difluorophenylacetonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 4-Chloro-2,6-difluorophenylacetonitrile, a halogenated aromatic nitrile of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, explore its synthesis, discuss its applications as a pivotal building block in the creation of complex pharmaceutical agents, and outline essential safety and handling protocols. This document is intended to serve as a valuable resource for professionals engaged in synthetic chemistry and drug development.

Core Compound Profile

4-Chloro-2,6-difluorophenylacetonitrile is a substituted phenylacetonitrile featuring a chlorine atom and two fluorine atoms on the phenyl ring. This specific substitution pattern imparts unique electronic and conformational properties, making it a valuable synthon for introducing a 4-chloro-2,6-difluorophenyl moiety into larger, more complex molecules.

| Property | Value | Source(s) |

| Molecular Weight | 187.57 g/mol | [1][2][3] |

| Molecular Formula | C₈H₄ClF₂N | [1][2][3] |

| CAS Number | 537033-53-7 | [1][2][3] |

| Synonyms | 2-(4-Chloro-2,6-difluorophenyl)acetonitrile, 4-Chloro-2,6-difluorobenzyl cyanide | [4] |

Proposed Synthesis: A Mechanistic Approach

The logical precursor for this synthesis is 1-(bromomethyl)-4-chloro-2,6-difluorobenzene. The synthesis would likely proceed via a standard nucleophilic substitution reaction where a cyanide source, such as sodium or potassium cyanide, displaces the bromide ion.

Reaction Scheme:

Caption: Proposed synthesis of 4-Chloro-2,6-difluorophenylacetonitrile.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 1-(bromomethyl)-4-chloro-2,6-difluorobenzene in a polar aprotic solvent such as acetonitrile or DMSO, add a stoichiometric equivalent of sodium cyanide.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 4-Chloro-2,6-difluorophenylacetonitrile.

This synthetic approach is favored for its high efficiency and the ready availability of the starting materials. The choice of a polar aprotic solvent is crucial as it effectively solvates the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Applications in Medicinal Chemistry

Halogenated organic compounds are of immense importance in the pharmaceutical industry, with over a quarter of all FDA-approved drugs containing at least one halogen atom. The introduction of chlorine and fluorine into a molecule can significantly modulate its biological activity by altering its lipophilicity, metabolic stability, and binding affinity to target proteins.

While specific therapeutic agents derived from 4-Chloro-2,6-difluorophenylacetonitrile are not yet widely disclosed, its structural motifs are present in a variety of biologically active molecules. Phenylacetonitrile derivatives are key intermediates in the synthesis of numerous pharmaceuticals, including analgesics, anti-inflammatory agents, and kinase inhibitors. The 4-chloro-2,6-difluorophenyl group is a particularly interesting pharmacophore. The fluorine atoms can enhance binding interactions and improve metabolic stability, while the chlorine atom can provide an additional point of interaction with biological targets.

Logical Workflow for Drug Discovery Application:

Caption: Potential pathways for utilizing the target compound in drug discovery.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show a singlet for the benzylic protons (CH₂) and a multiplet in the aromatic region corresponding to the two protons on the phenyl ring.

-

¹³C NMR: The spectrum would display signals for the nitrile carbon, the benzylic carbon, and the aromatic carbons. The carbon atoms attached to fluorine would show characteristic splitting patterns due to C-F coupling.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (187.57 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected in the region of 2240-2260 cm⁻¹.

Safety and Handling

Detailed safety information for 4-Chloro-2,6-difluorophenylacetonitrile is not available in a dedicated Safety Data Sheet (SDS). However, based on the known hazards of similar substituted acetonitriles, the following precautions should be taken:

-

Hazard Classification (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[2][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.[5]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[2][5]

-

First Aid:

Conclusion

4-Chloro-2,6-difluorophenylacetonitrile is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a strategic advantage in designing molecules with enhanced biological activity and improved pharmacokinetic properties. While detailed public information on its synthesis and specific applications is still emerging, its potential as a key intermediate is clear. Adherence to strict safety protocols is essential when handling this and related compounds.

References

-

AccelaChem. 537033-53-7,2-(4-Chloro-2,6-difluorophenyl)acetonitrile. [Link]

-

PubChem. 2-(4-Chloro-2,5-difluorophenyl)acetonitrile. National Center for Biotechnology Information. [Link]

-

Allfluoro pharmaceutical co .ltd. 2-(4-Chloro-2,6-difluorophenyl)acetonitrile,537033-53-7. [Link]

-

Unigel. SAFETY DATA SHEET. [Link]

- Google P

- Google Patents. Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

- Google Patents. Process for preparing 2,6-dialkylphenylacetic acids.

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2,6-difluorophenylacetonitrile

Abstract

4-Chloro-2,6-difluorophenylacetonitrile, also known as 4-Chloro-2,6-difluorobenzyl cyanide, is a pivotal halogenated aromatic nitrile serving as a versatile building block in modern organic synthesis. Its unique electronic properties, imparted by the two fluorine atoms and one chlorine atom on the phenyl ring, make it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of these halogens enhances the metabolic stability and binding affinity of target molecules, a sought-after attribute in drug design. This guide provides a comprehensive overview of the compound's structure, physicochemical properties, robust synthesis methodologies, detailed analytical characterization, and key applications, with a focus on its role in medicinal chemistry.

Introduction: The Strategic Importance of Halogenated Intermediates

In the landscape of drug discovery and development, the incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1] Fluorine, with its high electronegativity and small size, can significantly alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[2] The chlorine atom, while also an electron-withdrawing group, offers a distinct steric and electronic profile and can serve as a reactive handle for further molecular elaboration through cross-coupling reactions.[3]

4-Chloro-2,6-difluorophenylacetonitrile (CAS No. 537033-53-7) embodies these strategic advantages. The phenylacetonitrile core is a common structural motif in medicinal chemistry, and the specific 4-chloro-2,6-difluoro substitution pattern creates a unique electronic environment. The two fluorine atoms flanking the benzylic carbon enhance the acidity of the α-protons, facilitating reactions such as alkylation.[4] Simultaneously, the aromatic ring is activated towards certain substitution reactions, making this compound a highly versatile and valuable intermediate for synthesizing a new generation of therapeutic agents.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis.

Core Properties

The key physicochemical data for 4-Chloro-2,6-difluorophenylacetonitrile are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(4-Chloro-2,6-difluorophenyl)acetonitrile | |

| Synonyms | 4-Chloro-2,6-difluorobenzyl cyanide | [5] |

| CAS Number | 537033-53-7 | [6] |

| Molecular Formula | C₈H₄ClF₂N | [6] |

| Molecular Weight | 187.57 g/mol | [6] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Storage | Sealed in dry, 2-8°C | [6] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The two aromatic protons would appear as a triplet due to coupling with the two adjacent fluorine atoms. The benzylic protons (-CH₂-) would appear as a singlet, shifted downfield due to the proximity of the electron-withdrawing phenyl ring and cyano group. For a similar compound, 4-fluorophenylacetonitrile, the benzylic protons appear around 3.71 ppm, and the aromatic protons are observed between 7.0 and 7.3 ppm.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the benzylic carbon, the cyano carbon, and the four unique carbons of the aromatic ring. The carbons bonded to fluorine would exhibit large C-F coupling constants, a characteristic feature of fluorinated aromatics.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly sensitive for fluorine-containing compounds. A single resonance is expected for the two equivalent fluorine atoms at the 2 and 6 positions.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. Aromatic C-H and C=C stretching bands, as well as C-F and C-Cl stretching vibrations, would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 187. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak.

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of 4-Chloro-2,6-difluorophenylacetonitrile typically originates from a correspondingly substituted aniline or benzaldehyde. A common and robust method involves the Sandmeyer reaction, a classic transformation that converts an aryl amine into a wide range of functional groups via a diazonium salt intermediate.[8][9]

Proposed Synthetic Pathway via Sandmeyer Reaction

The most logical synthetic route involves a two-step process starting from the commercially available 4-Chloro-2,6-difluoroaniline.

Detailed Experimental Protocol (Adapted from Standard Sandmeyer Procedures)

This protocol is based on well-established procedures for the Sandmeyer cyanation of anilines.[10][11]

Materials:

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Toluene or Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized water

-

Ice

Step 1: Diazotization of 4-Chloro-2,6-difluoroaniline

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-Chloro-2,6-difluoroaniline (1 equivalent).

-

Add concentrated HCl (approx. 3 equivalents) and water. Stir the mixture to form a fine slurry of the aniline hydrochloride salt.

-

Cool the flask to 0-5 °C in an ice-salt bath. Causality: Low temperatures are critical to prevent the premature decomposition of the diazonium salt, which is unstable at higher temperatures.

-

Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous stirring is essential to ensure efficient reaction and heat dissipation.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear or slightly yellow.

Step 2: Sandmeyer Cyanation

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (or sodium cyanide, ~2.5 equivalents) in water. Causality: The excess cyanide forms a soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active reagent for the reaction. This complex facilitates the single-electron transfer mechanism.[9]

-

Cool this cyanide solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the vigorously stirred copper cyanide solution. Safety Note: This step evolves nitrogen gas (N₂) and can be exothermic. A controlled addition rate is crucial.

-

After the addition is complete, allow the mixture to warm slowly to room temperature, then heat gently (e.g., to 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases. This indicates the reaction is complete.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent like toluene or dichloromethane (3x).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-Chloro-2,6-difluorophenylacetonitrile.

Self-Validation: The identity and purity of the final product must be confirmed by the analytical methods described in Section 2.2 (NMR, IR, MS) and by techniques like HPLC.

Applications in Drug Discovery and Development

The true value of 4-Chloro-2,6-difluorophenylacetonitrile lies in its application as a key intermediate for synthesizing high-value, biologically active molecules. The halogenated phenylacetonitrile scaffold is a precursor to a variety of heterocyclic systems and other complex structures.

Role as a Pharmacophore Precursor

The compound serves as a starting point for constructing molecules where the 4-chloro-2,6-difluorophenyl group is an essential part of the pharmacophore. The electronic nature of this group can significantly influence protein-ligand interactions.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize halogenated phenyl rings to occupy hydrophobic pockets and form specific halogen bonds within the ATP-binding site of the enzyme.

-

Enzyme Inhibitors and Receptor Modulators: The unique electronic and lipophilic properties imparted by the chloro- and difluoro- substitution pattern are exploited in the design of inhibitors for various enzymes and modulators for cellular receptors.

While specific drug examples directly citing 4-Chloro-2,6-difluorophenylacetonitrile are proprietary, its structural analog, 4-Chloro-2,6-difluorobenzaldehyde, is a known intermediate in the synthesis of pharmaceuticals and advanced materials like liquid crystals.[14][15] This highlights the synthetic utility of the 4-chloro-2,6-difluorophenyl moiety in creating functional molecules.

Safety and Handling

As with all nitrile-containing compounds, 4-Chloro-2,6-difluorophenylacetonitrile must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Hazard Statements: Based on similar compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[5][6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[16][17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can cause vigorous reactions or decomposition.[18]

-

Hazardous Decomposition Products: Upon combustion or decomposition, it may release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen cyanide (HCN), and hydrogen chloride (HCl) gas.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

4-Chloro-2,6-difluorophenylacetonitrile is a strategically important chemical intermediate whose value is derived from the unique combination of its nitrile functionality and the specific halogenation pattern on the aromatic ring. Its synthesis via established and reliable methods like the Sandmeyer reaction makes it an accessible building block for complex synthetic endeavors. For researchers in drug development and materials science, this compound offers a direct route to incorporating a 4-chloro-2,6-difluorophenyl moiety, a group known to confer desirable physicochemical and biological properties. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the creation of novel and effective chemical entities.

References

-

ChemBK. 2,6-difluoro-4-chloro aniline. (2024-04-09). Available at: [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. (2022-01-21). Available at: [Link]

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Key Applications of 4-Chloro-2,6-difluorobenzaldehyde in Chemical Synthesis. (2025-11-01). Available at: [Link]

-

Organic Letters. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. (2025-08-04). Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Reactivity of 4-Chloro-2,6-difluorobenzaldehyde in Organic Synthesis. Available at: [Link]

-

PubChem. (2,6-Difluorophenyl)acetonitrile. Available at: [Link]

-

Arctom Scientific. 2-(4-Chloro-2,6-difluorophenyl)acetonitrile. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Synthetic Communications. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. (2025-08-07). Available at: [Link]

-

ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available at: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (2,6-Difluorophenyl)acetonitrile | C8H5F2N | CID 69559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR spectrum [chemicalbook.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 69411-06-9 | 4-CHLORO-2,6-DIFLUOROANILINE [fluoromart.com]

- 13. chembk.com [chembk.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloro-2,6-difluorophenylacetonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-difluorophenylacetonitrile, systematically named 2-(4-Chloro-2,6-difluorophenyl)acetonitrile, is a halogenated aromatic nitrile that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a chloro group and two fluoro groups on the phenyl ring, imparts specific electronic and lipophilic properties that are highly sought after in the design of novel therapeutic agents. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the chloro substituent offers an additional point for synthetic modification and can influence the overall electronic nature of the molecule. This guide provides a comprehensive overview of the physical properties, a proposed synthetic pathway, and the potential applications of this versatile intermediate in the field of drug discovery.

Physicochemical Properties

The precise physical properties of 2-(4-Chloro-2,6-difluorophenyl)acetonitrile are not extensively documented in readily available literature. However, based on its molecular structure and data from chemical suppliers, the following information can be summarized. It is important to note that some values, such as boiling point and density, may be predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 537033-53-7 | [1] |

| Molecular Formula | C₈H₄ClF₂N | [1] |

| Molecular Weight | 187.57 g/mol | [1] |

| Appearance | White to off-white crystalline powder (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | [2] |

| Density | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |

| SMILES | N#CCC1=C(F)C=C(Cl)C=C1F | [2] |

Proposed Synthesis and Mechanistic Insights

The logical precursor for this synthesis would be 4-chloro-2,6-difluorobenzyl bromide or chloride. The synthesis can be envisioned as a nucleophilic substitution reaction where a cyanide source displaces the halide.

Proposed Reaction Scheme:

Caption: Proposed synthesis of 2-(4-Chloro-2,6-difluorophenyl)acetonitrile.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from general procedures for the synthesis of benzyl cyanides.

Materials:

-

4-Chloro-2,6-difluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-chloro-2,6-difluorobenzyl bromide (1.0 eq) in anhydrous DMSO.

-

Addition of Cyanide: Carefully add sodium cyanide (1.1 eq) to the solution in portions, ensuring the temperature does not rise excessively.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(4-Chloro-2,6-difluorophenyl)acetonitrile.

Causality Behind Experimental Choices:

-

Solvent: DMSO is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the ionic sodium cyanide and the organic substrate, facilitating the Sₙ2 reaction.

-

Nucleophile: Sodium cyanide is a readily available and effective source of the cyanide nucleophile.

-

Workup: The aqueous workup is necessary to remove the inorganic salts (NaBr and excess NaCN) and the DMSO solvent.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, ensuring high purity of the final product.

Reactivity and Stability

The 2-(4-Chloro-2,6-difluorophenyl)acetonitrile molecule possesses several reactive sites that can be exploited for further synthetic transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The methylene group adjacent to the phenyl ring is acidic and can be deprotonated with a suitable base to form a carbanion, which can then be alkylated or used in other carbon-carbon bond-forming reactions. The aromatic ring can undergo further substitution reactions, although the existing electron-withdrawing substituents will influence the regioselectivity.

The compound is expected to be stable under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents.

Applications in Research and Drug Development

Halogenated phenylacetonitriles are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The specific substitution pattern of 2-(4-Chloro-2,6-difluorophenyl)acetonitrile makes it a particularly interesting building block for the development of bioactive molecules.

Potential Roles in Pharmaceutical Synthesis:

-

Scaffold for Heterocycle Synthesis: The nitrile and the activated methylene group can participate in cyclization reactions to form various heterocyclic scaffolds, which are common cores of many drug molecules.

-

Introduction of a Pharmacophore: The 4-chloro-2,6-difluorophenyl moiety can act as a key pharmacophore that interacts with biological targets. The fluorine atoms can enhance binding affinity through hydrogen bonding or other electrostatic interactions and can block metabolic pathways, thereby increasing the drug's half-life.

-

Intermediate for API Synthesis: This compound can serve as a starting material for the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

Caption: Potential synthetic transformations of the title compound in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(4-Chloro-2,6-difluorophenyl)acetonitrile is not widely available. However, based on the SDS of structurally similar compounds, the following hazards and precautions should be considered:

-

Hazards: The compound is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.[3]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

It is imperative to consult a comprehensive and compound-specific SDS before handling and to perform a thorough risk assessment for any planned experimental work.

Conclusion

2-(4-Chloro-2,6-difluorophenyl)acetonitrile is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique halogen substitution pattern offers a combination of properties that can be strategically utilized to design novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. While detailed experimental data for this specific compound is somewhat limited in public-access literature, its synthesis and reactivity can be reliably predicted based on established chemical principles. As the demand for sophisticated and effective pharmaceuticals continues to grow, the importance of such tailored building blocks in the synthetic chemist's toolbox is undeniable.

References

-

Organic Syntheses Procedure. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Chloroacetonitrile. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Retrieved from [Link]

-

Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

-

Riverland Trading. (n.d.). Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. Retrieved from [Link]

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). 2-(4-Chloro-2,6-difluorophenyl)acetonitrile. Retrieved from [Link]

-

Ismail, M. F., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3493. [Link]

-

Yufeng. (2024). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility of 4-Chloro-2,6-difluorophenylacetonitrile: A Methodological Approach

Foreword for the Research Professional

In the landscape of pharmaceutical development and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a compound's behavior, influencing everything from reaction kinetics to bioavailability. This guide is crafted for the hands-on researcher, scientist, and drug development professional. It moves beyond a simple data sheet to provide a comprehensive, methodological framework for determining the solubility of 4-Chloro-2,6-difluorophenylacetonitrile. In the absence of extensive published solubility data for this specific molecule, this document serves as a practical whitepaper, empowering you to generate accurate and reliable solubility profiles in your own laboratory settings. We will delve into the foundational principles, provide a detailed, field-tested experimental protocol, and outline the necessary analytical procedures to ensure the integrity of your results.

Compound Profile: 4-Chloro-2,6-difluorophenylacetonitrile

A foundational understanding of the target molecule is the logical starting point for any solubility study. 4-Chloro-2,6-difluorophenylacetonitrile is a substituted aromatic nitrile. Its structure, featuring a chlorinated and difluorinated phenyl ring attached to an acetonitrile group, suggests a degree of lipophilicity which will significantly influence its solubility in various solvents.

| Property | Value/Prediction | Source |

| Molecular Formula | C₈H₄ClF₂N | N/A |

| Molecular Weight | 187.58 g/mol | N/A |

| CAS Number | 537033-53-7 | [1] |

| Predicted XlogP | ~2.5 - 3.0 | N/A |

| Appearance | (To be determined experimentally) | N/A |

| Melting Point | (To be determined experimentally) | N/A |

| pKa | (Not readily ionizable) | N/A |

Note: Predicted values are based on computational models and should be experimentally verified.

The nitrile group (-C≡N) is polar, but the substituted phenyl ring is nonpolar. The presence of two fluorine atoms and a chlorine atom enhances the compound's electrophilic character and will impact its interactions with protic and aprotic solvents. Given the lack of readily ionizable functional groups, the solubility of 4-Chloro-2,6-difluorophenylacetonitrile is not expected to be significantly influenced by pH.

The "Gold Standard": Equilibrium Shake-Flask Solubility Determination

To ensure the generation of thermodynamically relevant solubility data, the equilibrium shake-flask method is the most reliable and widely accepted technique.[2] This method is designed to achieve a true equilibrium between the undissolved solid and the saturated solution, providing a definitive measure of thermodynamic solubility.

The Rationale Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The subsequent separation of the solid and liquid phases, followed by the quantitative analysis of the solute concentration in the clear supernatant, yields the solubility value. This method's trustworthiness lies in its direct measurement of the equilibrium state, minimizing the kinetic artifacts that can arise in high-throughput, non-equilibrium methods.

Detailed Experimental Protocol

This protocol is a self-validating system, with built-in checks to ensure equilibrium has been reached.

Materials:

-

4-Chloro-2,6-difluorophenylacetonitrile (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, hexane, phosphate-buffered saline pH 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-Chloro-2,6-difluorophenylacetonitrile to each vial. The "excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume of the chosen solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours). To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values from consecutive time points are statistically identical.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles. The first few drops of the filtrate should be discarded to saturate the filter and prevent adsorption effects.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-Chloro-2,6-difluorophenylacetonitrile.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is essential for accurately determining the concentration of the dissolved compound. Reversed-phase HPLC with UV detection is a common and reliable technique for this purpose.

Causality in Method Development

The choice of a C18 column is a logical starting point for a nonpolar to moderately polar compound like 4-Chloro-2,6-difluorophenylacetonitrile. The mobile phase, typically a mixture of acetonitrile or methanol and water, is selected to achieve good separation and peak shape. The addition of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak symmetry by suppressing any potential interactions with residual silanols on the stationary phase. The detection wavelength should be set at the λmax of the compound to ensure maximum sensitivity.

A Self-Validating HPLC Protocol

Instrumentation and Conditions:

-

HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to elute the compound with a reasonable retention time and good peak shape (e.g., starting with 50% B and increasing to 95% B over 10 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by scanning the UV spectrum of a standard solution (likely in the range of 220-280 nm).

-

Injection Volume: 10 µL.

Calibration and Quantification:

-

Stock Solution: Prepare a stock solution of 4-Chloro-2,6-difluorophenylacetonitrile of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the diluted solubility samples.

-

Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area versus the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99 for the curve to be considered valid.

-

Sample Analysis: Inject the diluted solubility samples and determine their concentrations using the calibration curve.

-

Back-Calculation: Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 1: Experimentally Determined Solubility of 4-Chloro-2,6-difluorophenylacetonitrile at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | (Experimental Value) | (Calculated Value) |

| Ethanol | (Experimental Value) | (Calculated Value) |

| Methanol | (Experimental Value) | (Calculated Value) |

| Acetonitrile | (Experimental Value) | (Calculated Value) |

| Acetone | (Experimental Value) | (Calculated Value) |

| Ethyl Acetate | (Experimental Value) | (Calculated Value) |

| Hexane | (Experimental Value) | (Calculated Value) |

| PBS (pH 7.4) | (Experimental Value) | (Calculated Value) |

The results will provide valuable insights into the compound's polarity and potential for use in various applications. For instance, high solubility in organic solvents like ethyl acetate and acetone, coupled with low aqueous solubility, would be indicative of a lipophilic compound. This information is critical for designing appropriate formulations for drug delivery or for selecting suitable solvent systems for chemical reactions and purifications.

Concluding Remarks for the Practicing Scientist

This guide provides a robust and scientifically sound framework for the experimental determination of the solubility of 4-Chloro-2,6-difluorophenylacetonitrile. By adhering to the principles of the equilibrium shake-flask method and employing a validated HPLC analytical technique, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical piece of the puzzle in understanding and utilizing this compound in drug discovery, process development, and fundamental chemical research. The experimental protocols outlined herein are designed to be self-validating, ensuring a high degree of confidence in the final results.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. [Link]

-

Avdeef, A. (2007). The Rise of pH-Metric pKa and Solubility. Current Topics in Medicinal Chemistry, 7(8), 755-773. [Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

-

Allfluoro pharmaceutical co .ltd. (n.d.). 2-(4-Chloro-2,6-difluorophenyl)acetonitrile,537033-53-7. Retrieved January 14, 2026, from [Link]

Sources

Spectral Analysis of 4-Chloro-2,6-difluorophenylacetonitrile: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-2,6-difluorophenylacetonitrile, a substituted aromatic nitrile, represents a scaffold of significant interest due to the prevalence of fluorinated and chlorinated aromatics in bioactive molecules. This technical guide provides an in-depth analysis of the expected spectral characteristics of 4-Chloro-2,6-difluorophenylacetonitrile, leveraging predictive methodologies and comparative data from structurally related analogues. As experimental data for this specific molecule is not widely available in the public domain, this document serves as a robust framework for researchers to anticipate, interpret, and validate its spectral features using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The causality behind this predictive approach lies in the foundational principles of spectroscopy, where the electronic environment of atomic nuclei and functional groups dictates their spectral behavior. By understanding the additive effects of substituents on the phenyl ring, we can construct a reliable spectral forecast for the target molecule. This guide is designed for researchers, scientists, and drug development professionals who require a deep understanding of the spectral properties of this compound for identification, purity assessment, and further research endeavors.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for 4-Chloro-2,6-difluorophenylacetonitrile. These predictions are derived from established spectral databases and computational models, providing a baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-2,6-difluorophenylacetonitrile, both ¹H and ¹³C NMR spectra will exhibit characteristic features due to the influence of the electronegative fluorine and chlorine atoms.

The ¹H NMR spectrum is expected to show two main regions of interest: the aromatic region and the aliphatic region containing the methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-2,6-difluorophenylacetonitrile (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic CH (H3, H5) | ~ 7.1 - 7.3 | Triplet (t) | JH-F ≈ 8-10 Hz |

| Methylene CH₂ | ~ 3.8 | Singlet (s) | - |

Rationale behind the prediction: The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The methylene protons, being isolated from other protons, should appear as a singlet. The chemical shift is downfield due to the proximity of the electron-withdrawing phenyl and nitrile groups. For a comparative perspective, the methylene protons in 4-fluorophenylacetonitrile appear at 3.71 ppm, and in 4-chlorophenylacetonitrile at 3.73 ppm.[1]

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of fluorine will lead to characteristic carbon-fluorine couplings (JC-F), which are invaluable for structural assignment.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloro-2,6-difluorophenylacetonitrile (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Predicted Coupling Constant (J, Hz) |

| Methylene CH₂ | ~ 15-25 | Triplet (t) | ³JC-F ≈ 4-6 Hz |

| Nitrile C≡N | ~ 115-120 | Singlet (s) | - |

| Aromatic C-H | ~ 112-118 | Triplet (t) | ²JC-F ≈ 20-25 Hz |

| Aromatic C-Cl | ~ 125-135 | Singlet (s) or Triplet (t) | ³JC-F ≈ 3-5 Hz |

| Aromatic C-CH₂CN | ~ 110-120 | Triplet (t) | ²JC-F ≈ 15-20 Hz |

| Aromatic C-F | ~ 160-165 | Doublet of Triplets (dt) | ¹JC-F ≈ 245-255 Hz, ³JC-F ≈ 10-15 Hz |

Rationale behind the prediction: The carbon directly attached to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield. The other aromatic carbons will show smaller couplings depending on their proximity to the fluorine atoms. The nitrile carbon is expected in its characteristic region. These predictions are based on established ranges for similar fluorinated and chlorinated aromatic compounds.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-2,6-difluorophenylacetonitrile will be dominated by absorptions corresponding to the nitrile group, the aromatic ring, and the carbon-halogen bonds.

Table 3: Predicted IR Absorption Frequencies for 4-Chloro-2,6-difluorophenylacetonitrile

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Nitrile (C≡N) stretch | 2260 - 2240 | Sharp, Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium |

| C-F stretch | 1250 - 1000 | Strong |

| C-Cl stretch | 850 - 550 | Strong |

Rationale behind the prediction: The nitrile stretch is a very characteristic and sharp absorption. The aromatic C-H and C=C stretches are expected in their usual regions. The strong absorptions for C-F and C-Cl bonds are also key identifiers. For comparison, the IR spectrum of 4-chlorophenylacetonitrile shows a nitrile peak around 2250 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Chloro-2,6-difluorophenylacetonitrile, electron ionization (EI) would likely lead to the following key fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Chloro-2,6-difluorophenylacetonitrile

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 187/189 (approx. 3:1 ratio) | [M]⁺, Molecular ion (presence of one chlorine atom) |

| 162/164 (approx. 3:1 ratio) | [M - CN]⁺ |

| 152 | [M - Cl]⁺ |

| 126 | [M - CN - Cl]⁺ |

Rationale behind the prediction: The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is indicative of the presence of one chlorine atom. Common fragmentation pathways would involve the loss of the nitrile group (CN) and the chlorine atom. The fragmentation of (2,6-dichlorophenyl)acetonitrile, for instance, shows loss of chlorine and the cyanomethyl group.[4]

Experimental Protocols

To validate the predicted spectral data, the following experimental protocols are recommended. These protocols are designed to be self-validating by including necessary calibration and referencing steps.

NMR Spectroscopy Protocol

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-2,6-difluorophenylacetonitrile in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse width.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

IR Spectroscopy Protocol

-

Sample Preparation: As 4-Chloro-2,6-difluorophenylacetonitrile is expected to be a solid or liquid, the spectrum can be obtained as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet if it is a solid.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Workflows

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows.

Caption: Workflow for NMR spectral acquisition and analysis.

Caption: Workflows for IR and MS spectral analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of 4-Chloro-2,6-difluorophenylacetonitrile. By combining theoretical knowledge with comparative data from analogous structures, we have established a solid foundation for the empirical characterization of this compound. The detailed protocols and workflows presented herein offer a clear path for researchers to obtain and interpret the necessary spectral data, ensuring scientific integrity and accelerating the pace of research and development. The principles of spectral interpretation are universal, and this guide serves as a practical application of those principles to a novel molecule of interest.

References

- BenchChem. (2025). Structural Confirmation of 4-Chloro-2-fluorophenylacetonitrile: A Comparative 1H NMR Analysis Guide.

-

National Institute of Standards and Technology. (n.d.). Benzeneacetonitrile, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). (2,6-Dichlorophenyl)acetonitrile. Retrieved from [Link]

- BenchChem. (2025). Troubleshooting 4-Chloro-2-fluorophenylacetonitrile NMR spectrum interpretation.

Sources

A Technical Guide to the Synthesis of 4-Chloro-2,6-difluorophenylacetonitrile: An Analysis of Key Starting Materials and Synthetic Pathways

Executive Summary

4-Chloro-2,6-difluorophenylacetonitrile is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorinated and difluorinated phenyl ring attached to an acetonitrile moiety, makes it a valuable building block for complex molecular architectures. The strategic placement of fluorine atoms is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates, while the chloro- and cyano- groups offer versatile handles for further chemical modification. This technical guide provides an in-depth analysis of the principal synthetic routes to this target molecule, with a core focus on the selection and transformation of key starting materials. We will explore two primary, field-proven pathways: the multi-step conversion from 4-Chloro-2,6-difluorobenzaldehyde and the more direct route from 4-Chloro-2,6-difluorotoluene. Each section details the underlying chemical principles, provides step-by-step experimental protocols, and presents comparative data to assist researchers and process chemists in making informed strategic decisions for laboratory-scale synthesis or industrial production.

Introduction: The Strategic Importance of 4-Chloro-2,6-difluorophenylacetonitrile

-

Difluoro Substitution (Positions 2 and 6): The ortho-fluorine atoms exert strong inductive electron-withdrawing effects, which can significantly modulate the acidity of the benzylic protons and the reactivity of the aromatic ring. In a pharmaceutical context, fluorine substitution is a well-established strategy to improve a drug's pharmacokinetic profile.

-

Chloro Substitution (Position 4): The para-chloro group further influences the electronic properties of the molecule and provides a site for cross-coupling reactions, enabling the construction of more complex derivatives.

Given its utility, the efficient and scalable synthesis of 4-Chloro-2,6-difluorophenylacetonitrile is a critical objective. The choice of starting material is the most crucial decision in this process, directly impacting the number of synthetic steps, overall yield, cost-effectiveness, and safety profile of the entire manufacturing workflow.

Overview of Primary Synthetic Strategies

The synthesis of 4-Chloro-2,6-difluorophenylacetonitrile fundamentally involves the formation of a C-C bond between the benzylic carbon and the cyanide group. The most logical and industrially viable strategies commence with precursors that already contain the 4-chloro-2,6-difluorophenyl core structure. The final key step is typically a nucleophilic substitution reaction where a cyanide anion displaces a leaving group on the benzylic carbon. Two principal starting materials emerge as superior candidates: 4-Chloro-2,6-difluorobenzaldehyde and 4-Chloro-2,6-difluorotoluene .

Figure 1: High-level overview of the two primary synthetic pathways.

Pathway I: Synthesis from 4-Chloro-2,6-difluorobenzaldehyde

This pathway is a robust and versatile three-step process that leverages the rich chemistry of the aldehyde functional group. 4-Chloro-2,6-difluorobenzaldehyde is a commercially available building block used in pharmaceuticals and advanced materials, making it an accessible starting point.[1][2] The aldehyde's carbonyl carbon is highly electrophilic, readily undergoing nucleophilic addition, which is the basis for its conversion to the corresponding alcohol.[3]

Figure 2: Workflow for the synthesis starting from 4-Chloro-2,6-difluorobenzaldehyde.

Step 1: Reduction of Aldehyde to Benzyl Alcohol

Causality: The first step involves the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a lab scale due to its excellent selectivity, safety, and ease of handling compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄). NaBH₄ will not reduce the aromatic ring or the aryl halides. The reaction proceeds via the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-Chloro-2,6-difluorobenzaldehyde (1.0 eq) in methanol at room temperature.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the pH is ~5-6.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 4-Chloro-2,6-difluorobenzyl alcohol.[4][5]

| Parameter | Value |

| Reagents | 4-Chloro-2,6-difluorobenzaldehyde, NaBH₄ |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% |

Step 2: Halogenation of Benzyl Alcohol

Causality: The hydroxyl group of the benzyl alcohol is a poor leaving group. To facilitate the final nucleophilic substitution, it must be converted into a good leaving group, typically a halide. Thionyl chloride (SOCl₂) is highly effective for converting primary alcohols to chlorides because the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification. A small amount of a base like pyridine is often used to neutralize the HCl generated.

Experimental Protocol:

-

To a solution of 4-Chloro-2,6-difluorobenzyl alcohol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add a catalytic amount of pyridine.

-

Cool the mixture to 0 °C.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via a dropping funnel.

-

After addition, allow the reaction to warm to room temperature and then heat to reflux (40-50 °C) for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it over crushed ice.

-

Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 4-Chloro-2,6-difluorobenzyl chloride.

| Parameter | Value |

| Reagents | 4-Chloro-2,6-difluorobenzyl alcohol, SOCl₂, Pyridine |

| Solvent | Dichloromethane (DCM) or Toluene |

| Temperature | 0 °C to Reflux |

| Typical Yield | 90-95% |

Step 3: Cyanation of Benzyl Halide

Causality: This final step is a classic Sₙ2 nucleophilic substitution. The highly nucleophilic cyanide anion (from NaCN or KCN) attacks the electrophilic benzylic carbon, displacing the chloride leaving group to form the desired phenylacetonitrile.[6] A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal as it solvates the cation (Na⁺) but not the cyanide anion, enhancing its nucleophilicity and accelerating the reaction.

Experimental Protocol: CAUTION: Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. An aqueous bleach or hydrogen peroxide solution should be on hand to quench any residual cyanide.

-

In a three-necked flask, dissolve sodium cyanide (NaCN, 1.5 eq) in DMSO.

-

Heat the solution to 50-60 °C.

-

Add a solution of 4-Chloro-2,6-difluorobenzyl chloride (1.0 eq) in a minimal amount of DMSO dropwise.

-

Maintain the reaction at 60-70 °C for 3-5 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into a large volume of cold water.

-

Extract the product with ethyl acetate or toluene (3x).

-

Combine the organic layers, wash thoroughly with water and then brine to remove residual DMSO and salts.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

| Parameter | Value |

| Reagents | 4-Chloro-2,6-difluorobenzyl chloride, NaCN |

| Solvent | DMSO or DMF |

| Temperature | 60-70 °C |

| Typical Yield | 85-90% |

Pathway II: Synthesis from 4-Chloro-2,6-difluorotoluene

This pathway offers a more direct, two-step route to the target molecule. It capitalizes on the reactivity of the benzylic protons of the toluene methyl group. The key transformation is a free-radical halogenation, which selectively functionalizes the methyl group, setting the stage for the final cyanation step. This approach can be more atom-economical if the starting toluene is readily available.

Figure 3: Workflow for the synthesis starting from 4-Chloro-2,6-difluorotoluene.

Step 1: Radical Halogenation of Toluene

Causality: Benzylic C-H bonds are weaker than aromatic C-H bonds and are susceptible to free-radical abstraction. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The initiator generates a bromine radical, which propagates a chain reaction to form the stable benzyl radical intermediate, leading to the desired benzyl bromide product.

Experimental Protocol:

-

Charge a flask with 4-Chloro-2,6-difluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.

-

Add a catalytic amount of AIBN (0.02-0.05 eq).

-

Heat the mixture to reflux (approx. 80 °C) and irradiate with a UV lamp or a standard 100W incandescent bulb to initiate the reaction.

-

Continue refluxing for 2-6 hours until TLC analysis shows complete consumption of the starting material. The reaction can be monitored by observing the dense succinimide byproduct floating to the top.

-

Cool the reaction to room temperature and filter off the succinimide.

-

Wash the filtrate with water and sodium thiosulfate solution to remove any remaining bromine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 4-Chloro-2,6-difluorobenzyl bromide, which can often be used in the next step without further purification.

| Parameter | Value |

| Reagents | 4-Chloro-2,6-difluorotoluene, NBS, AIBN |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | Reflux (~80 °C) |

| Typical Yield | 80-90% |

Step 2: Cyanation of Benzyl Bromide

Causality & Protocol: This step is identical in mechanism and execution to Step 3.3 in Pathway I. Benzyl bromides are generally more reactive than benzyl chlorides in Sₙ2 reactions, which may allow for milder reaction conditions or shorter reaction times. The protocol is the same as described in section 3.3, substituting the benzyl chloride with the benzyl bromide.

Comparison of Synthetic Routes

The optimal synthetic route depends on several factors including the cost and availability of starting materials, scalability, and safety infrastructure.

| Feature | Pathway I (from Aldehyde) | Pathway II (from Toluene) |

| Number of Steps | 3 | 2 |

| Starting Material | 4-Chloro-2,6-difluorobenzaldehyde | 4-Chloro-2,6-difluorotoluene |

| Key Reagents | NaBH₄, SOCl₂, NaCN | NBS, AIBN, NaCN |

| Overall Yield (Est.) | 70-80% | 68-81% |

| Advantages | High-yielding individual steps; avoids free-radical reactions which can be difficult to control. | Fewer steps (more atom-economical); potentially lower cost if toluene precursor is cheaper. |

| Disadvantages | Longer synthetic route. | Radical reactions can produce side products (e.g., dibromination); requires careful control of initiation. Use of CCl₄ is environmentally unfavorable. |

Conclusion

Both the aldehyde and toluene-based pathways represent viable and robust methods for the synthesis of 4-Chloro-2,6-difluorophenylacetonitrile.

-

Pathway I (from Aldehyde) is often preferred in research and development settings due to its predictable, high-yielding steps and the wide commercial availability of the starting aldehyde. The transformations involved are standard, well-understood ionic reactions that are highly scalable.

-

Pathway II (from Toluene) presents a more concise and potentially more cost-effective route for large-scale industrial production, provided the toluene starting material is accessible and the radical bromination step can be optimized and controlled effectively.

Ultimately, the selection of the synthetic strategy should be guided by a thorough process hazard analysis, a cost analysis of raw materials, and an evaluation of the available chemical processing equipment. Both routes provide a reliable foundation for producing this critical chemical intermediate for the advancement of pharmaceutical and material science research.

References

- Key Applications of 4-Chloro-2,6-difluorobenzaldehyde in Chemical Synthesis. (2025). Vertex AI Search Result.

- Understanding the Reactivity of 4-Chloro-2,6-difluorobenzaldehyde in Organic Synthesis. (n.d.). Vertex AI Search Result.

- Sandmeyer reaction. (n.d.). Wikipedia.

- 4-Chloro-2,6-difluorobenzaldehyde 97%. (n.d.). Sigma-Aldrich.

- 4-CHLORO-2,6-DIFLUOROBENZALDEHYDE, 97%. (n.d.). Research Scientific.

- Method of producing mono- and difluoro benzyl chlorides. (n.d.).

- Chemical Intermediates Explained: The Versatility of 4-Chloro-2-fluorobenzyl Alcohol. (2026). Vertex AI Search Result.

- From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. (n.d.). The Royal Society of Chemistry.

- One of the most useful transformations in synthetic organic chemistry is the preparation of nitriles by nucleo. (n.d.). L. R. Subramanian.

- 2,6-Difluorobenzylamine. (n.d.). Chem-Impex.

- 4-Chloro-2,6-difluorobenzyl alcohol. (n.d.). R&D Chemicals.

- 4-Chloro-2,6-Difluorobenzyl Alcohol. (n.d.). Amerigo Scientific.

Sources

4-Chloro-2,6-difluorophenylacetonitrile safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2,6-difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-difluorophenylacetonitrile is a substituted aromatic nitrile that serves as a key building block in modern medicinal chemistry and drug development. Its unique substitution pattern makes it a valuable intermediate for synthesizing complex molecular architectures, particularly in the development of novel therapeutic agents. However, the same structural features that impart its synthetic utility also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of a chlorinated and fluorinated aromatic ring, coupled with the reactive nitrile functional group, requires a multi-faceted approach to safe handling.

This guide provides a comprehensive overview of the safety and handling precautions for 4-Chloro-2,6-difluorophenylacetonitrile. Moving beyond a simple recitation of procedural steps, this document elucidates the rationale behind each recommendation, grounding them in the principles of chemical reactivity, toxicology, and occupational hygiene. The protocols described herein are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel, the integrity of research, and environmental stewardship.

Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. 4-Chloro-2,6-difluorophenylacetonitrile is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) based on its toxicological and physicochemical properties.[1][2]

GHS Pictograms:

Signal Word: Danger [1]

Summary of GHS Hazard Classifications

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |

Note: Classifications for similar compounds suggest potential for harm upon inhalation and skin contact as well.[4][5][6]

Precautionary Statements (Selected):

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][3]

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3][4]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3][4]

Toxicological Profile and Routes of Exposure

The primary health hazards associated with 4-Chloro-2,6-difluorophenylacetonitrile are acute toxicity if ingested and irritation to the skin, eyes, and respiratory system.[1][3]

-

Oral Toxicity: The nitrile functional group (-C≡N) is a key structural alert for toxicity. In acidic environments, such as the stomach, or through metabolic processes, there is a potential for the release of cyanide ions (CN⁻). Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, a critical enzyme in the electron transport chain, thereby disrupting cellular respiration. This mechanism underscores the "Toxic if swallowed" classification and the necessity for immediate medical intervention.[7]

-

Dermal and Ocular Irritation: The halogenated aromatic structure contributes to its irritant properties. Prolonged or repeated skin contact can lead to redness, inflammation, and dermatitis.[3] In the eyes, it can cause serious irritation, characterized by pain, tearing, and potential damage to the cornea if not promptly and thoroughly flushed.[3][4]

-

Respiratory Irritation: Inhalation of dust or aerosols can irritate the mucous membranes and the upper respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation.[3][4] While specific data on chronic exposure is limited, it is prudent to minimize inhalation exposure at all times.

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize reliance on personal protective equipment (PPE).

-

Engineering Controls: The single most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[8] A fume hood provides constant negative pressure, drawing vapors and dust away from the user's breathing zone. The work area should also be equipped with readily accessible eyewash stations and safety showers, which must be tested regularly.[4][9]

-

Administrative Controls: Access to areas where this chemical is stored or handled should be restricted to trained and authorized personnel. A designated area within the lab should be clearly marked for work with this and other highly potent compounds. It is also crucial to develop and practice a standard operating procedure (SOP) for all experimental workflows involving this material, including spill response.

Personal Protective Equipment (PPE)

When engineering and administrative controls cannot eliminate all risks, PPE is essential. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[10][11]

Recommended PPE for Handling 4-Chloro-2,6-difluorophenylacetonitrile

| Body Part | PPE Specification | Rationale & Causality |